molecular formula C17H15ClN2O3 B8461291 7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one

7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one

Cat. No.: B8461291
M. Wt: 330.8 g/mol
InChI Key: ORFZVHQGCSYHGV-UHFFFAOYSA-N
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Description

7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 3,5-dimethoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Methylation: Introduction of the methyl group using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the chloro group or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, subject to further research and clinical trials.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the 3,5-dimethoxyphenyl group.

    3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the chloro group.

    7-chloro-3-phenyl-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both the chloro group and the 3,5-dimethoxyphenyl group might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C17H15ClN2O3/c1-20-15-8-16(18)19-9-11(15)6-14(17(20)21)10-4-12(22-2)7-13(5-10)23-3/h4-9H,1-3H3

InChI Key

ORFZVHQGCSYHGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=CC(=C3)OC)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-4-(methylamino)nicotinaldehyde (3.7 g, 21.7 mmol), methyl 2-(3,5-dimethoxyphenyl)acetate (4.5 g, 21.7 mmol) and potassium carbonate (9.0 g, 65.1 mmol) in N,N-dimethylformamide (30 mL) was heated at 105° C. for 5 h. LCMS showed the reaction was completed. The reaction was cooled to RT, quenched with water (200 mL), and filtered. The filtration cake was washed by petroleum ether (50 mL) and ethyl acetate (50 mL) to afford the title compound (5.8 g, 77%) as a yellow solid. MS (ES+) C18H19ClN2O3 requires: 346, 348. found: 347, 349 [M+H]+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
77%

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